molecular formula C30H25NO4 B557690 Fmoc-D-3,3-Diphenylalanine CAS No. 189937-46-0

Fmoc-D-3,3-Diphenylalanine

Cat. No.: B557690
CAS No.: 189937-46-0
M. Wt: 463,51 g/mole
InChI Key: PENQOTJCVODUQU-MUUNZHRXSA-N
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Description

Fmoc-D-3,3-Diphenylalanine is a derivative of diphenylalanine, a dipeptide composed of two phenylalanine molecules. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This modification enhances the compound’s stability and solubility, making it a valuable building block in peptide synthesis and material science .

Mechanism of Action

Target of Action

Fmoc-D-3,3-Diphenylalanine, also known as Fmoc-FF, is a peptide derivative . Its primary target is the formation of self-supporting hydrogels (HG) under physiological conditions . The structural properties of the resulting hydrogel, such as mechanical rigidity, entanglement of the fibrillary network, and the thickness of the fibers, strictly depend on the experimental conditions used during the preparation .

Mode of Action

Fmoc-FF interacts with its targets through a process known as self-assembly . This process allows Fmoc-FF to form organized arrays of β-sheets in nanofibers via π-stacking . The self-assembly of Fmoc-FF is deeply dependent on the preparation method .

Biochemical Pathways

The biochemical pathways affected by Fmoc-FF are primarily related to the formation of hydrogels . These hydrogels can encapsulate high amounts of water or other biological fluids . The formation of these hydrogels can be influenced by various factors, including the preparation method, the solvent, and the pH .

Pharmacokinetics

It’s known that the properties of the hydrogels formed by fmoc-ff, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy . More research is needed to fully understand the ADME properties of Fmoc-FF and their impact on bioavailability.

Result of Action

The result of Fmoc-FF’s action is the formation of mechanically rigid hydrogels . These hydrogels have been proposed for a broad range of applications in different fields, such as biomedical and industrial fields . They have been suggested as promising, tunable, and versatile scaffolds for tissue engineering .

Action Environment

The action of Fmoc-FF is influenced by various environmental factors. For instance, the structural properties of the resulting hydrogel depend on the experimental conditions used during the preparation . Furthermore, the formulation strategy can induce changes in the structural arrangement and behavior of the final material .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-3,3-Diphenylalanine can be synthesized using both liquid phase and solid phase peptide synthesis methods. In the liquid phase strategy, the compound is typically synthesized by coupling Fmoc-protected amino acids using carbodiimide-based coupling reagents. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid phase peptide synthesis (SPPS) is commonly employed, where the compound is assembled on a solid resin support. The Fmoc group is used to protect the amino terminus during the synthesis, and it is removed using a mild base such as piperidine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-3,3-Diphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Fmoc-D-3,3-Diphenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two phenyl groups on the alanine residue, which enhances its hydrophobicity and ability to form stable self-assembled structures. This makes it particularly useful in the development of hydrogels and other biomaterials .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQOTJCVODUQU-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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